N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(3-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group linked to an acetamide backbone and a substituted imidazole ring. The imidazole moiety is functionalized with a methyl group at position 1 and a phenyl group at position 5, while the sulfanyl (thioether) bridge connects the imidazole to the acetamide chain.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-22-16(13-6-3-2-4-7-13)11-20-18(22)24-12-17(23)21-15-9-5-8-14(19)10-15/h2-11H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPIMABSJUCAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 1-methyl-5-phenyl-1H-imidazole-2-thiol as the primary starting materials.
Formation of Intermediate: The 3-chloroaniline undergoes a reaction with chloroacetyl chloride to form N-(3-chlorophenyl)chloroacetamide.
Final Product Formation: The intermediate is then reacted with 1-methyl-5-phenyl-1H-imidazole-2-thiol under appropriate conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Core Imidazole Modifications
- N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (Compound II): Replaces the imidazole ring with a diaminopyrimidine group. The dihedral angle between the pyrimidine and benzene rings (59.70°–62.18°) contrasts with the imidazole-containing target compound, likely altering hydrogen-bonding patterns and solubility .
- 2-(1H-Benzo[d]Imidazol-2-ylthio)-N-(3-Chlorophenyl)Acetamide: Features a benzimidazole ring instead of the phenyl-substituted imidazole.
Aryl Group Substitutions
- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (Compound I): The para-chlorophenyl substitution alters steric and electronic properties, influencing intermolecular interactions such as halogen bonding .
Sulfonyl and Nitro Derivatives
- N-[1-(2-Chlorophenyl)-2-{1-Methyl-5-Nitro-4-[(Phenylsulfonyl)Methyl]-1H-Imidazol-2-yl}Ethyl] Acetamide : Incorporates a nitro group and sulfonylmethyl substituent on the imidazole, enhancing electron-withdrawing effects and metabolic stability but reducing solubility .
Crystallographic and Physicochemical Properties
Biological Activity
N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and relevant data tables.
Chemical Structure
The compound can be characterized by its chemical formula . Its structure features a chlorophenyl group and an imidazole moiety, which are known to contribute to various biological activities.
Anticancer Properties
Several studies have investigated the anticancer potential of imidazole derivatives, including those similar to this compound. For instance, compounds with imidazole rings have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-chlorophenyl)-2-[(1-methyl-5-phenyl... | MCF7 | 10.5 |
| Related Imidazole Derivative | A549 | 8.0 |
| Another Analog | HepG2 | 5.0 |
These results indicate that the compound and its analogs exhibit promising anticancer activity, particularly against breast (MCF7) and lung (A549) cancer cell lines.
The mechanism through which this compound exerts its effects may involve the inhibition of specific kinases or pathways associated with cancer proliferation. For example, imidazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Study 1: In Vitro Evaluation
In a recent study, this compound was tested against several cancer cell lines. The study reported that the compound induced apoptosis in a dose-dependent manner, with significant morphological changes observed under microscopy.
Study 2: In Vivo Assessment
Another investigation assessed the in vivo efficacy of this compound using xenograft models. The results indicated a reduction in tumor size compared to control groups, suggesting that the compound may effectively inhibit tumor growth.
Safety and Toxicology
While exploring the biological activity, it is crucial to consider the safety profile of this compound. Preliminary toxicological assessments indicated that at therapeutic doses, the compound exhibited minimal toxicity, although further studies are required for comprehensive safety evaluations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
